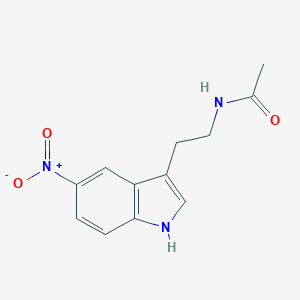

5-Nitro-N-acetyltryptamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDUVHDAPLRJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358636 | |

| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96735-08-9 | |

| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Nitro N Acetyltryptamines

Approaches for Regioselective Introduction of Nitro Groups onto the Indole (B1671886) Nucleus

The regioselective introduction of a nitro group at the C5 position of the indole ring is a key challenge in the synthesis of 5-Nitro-N-acetyltryptamine. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, but controlling the position of substitution requires careful selection of reaction conditions and starting materials.

Direct Electrophilic Nitration of N-Acetyltryptamine Scaffolds

Direct nitration of the N-acetyltryptamine scaffold presents a straightforward approach to introduce the nitro group. However, this method is often hampered by a lack of regioselectivity, leading to the formation of multiple isomers. The indole ring has several reactive positions for electrophilic substitution, primarily C3, C2, C5, and C6.

Studies on the nitration of related N-acetyl-L-tryptophan have shown that the reaction products can vary significantly depending on the nitrating agent and solvent system used. For instance, nitration can yield 1-nitroso, 1-nitro, and 6-nitro derivatives. nih.govresearchgate.net Achieving selective nitration at the 5-position of N-acetyltryptamine is challenging due to the activating nature of the indole nitrogen and the ethylamine (B1201723) side chain, which can direct the electrophile to other positions. For example, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride (B1165640) yields the 2-nitro product, while using trifluoroacetic acid as the solvent leads to the 6-nitro derivative. nih.gov This highlights the difficulty in controlling the regioselectivity of direct nitration on the indole core of tryptophan derivatives. Therefore, while direct nitration is a potential route, it often requires extensive purification to isolate the desired 5-nitro isomer, making it less efficient for targeted synthesis.

Utilization of Nitro-Containing Precursors in Multi-Step Indole Synthesis Pathways

To overcome the regioselectivity issues of direct nitration, multi-step syntheses that build the indole ring from precursors already containing a nitro group are often employed. These methods offer precise control over the position of the nitro substituent.

Fischer Indole Synthesis: The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov To synthesize a 5-nitroindole (B16589) derivative, a (4-nitrophenyl)hydrazine is used as the starting material. The choice of the carbonyl component is crucial for introducing the desired side chain or a precursor to it. researchgate.net

| Starting Materials | Catalyst | Product | Reference(s) |

| (4-Nitrophenyl)hydrazine and a suitable aldehyde/ketone | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) | 5-Nitroindole derivative | wikipedia.orgnih.gov |

Leimgruber-Batcho Indole Synthesis: The Leimgruber-Batcho indole synthesis is another powerful method that is particularly well-suited for the preparation of indoles with specific substitution patterns. researchgate.netclockss.orgwikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). youtube.com The resulting β-dimethylamino-2-nitrostyrene is then reductively cyclized to form the indole ring. wikipedia.org For the synthesis of a 5-nitroindole, the starting material would be 2-methyl-5-nitrotoluene. This method is advantageous due to its high yields and mild reaction conditions. wikipedia.orgjournalijar.com

| Step | Reagents and Conditions | Intermediate/Product | Reference(s) |

| 1. Enamine Formation | 2-Methyl-5-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), pyrrolidine | 1-(Dimethylamino)-2-(2-nitro-4-methylphenyl)ethene | researchgate.netwikipedia.org |

| 2. Reductive Cyclization | Raney nickel, hydrazine (B178648) or other reducing agents (e.g., Pd/C, H₂; SnCl₂) | 5-Nitroindole | wikipedia.org |

Synthesis of N-Acetyltryptamine Derivatives and Related Nitro-Functionalized Analogs

Once the 5-nitroindole core is synthesized, the subsequent steps involve the elaboration of the side chain and the final acylation to yield this compound.

Acylation Reactions of Tryptamine (B22526) and its Nitro-Substituted Intermediates

The final step in the synthesis of this compound is the acylation of the primary amine of 5-nitrotryptamine. This is a standard transformation that can be achieved using various acetylating agents. Acetic anhydride is a commonly used reagent for this purpose, often in the presence of a base or in a suitable solvent. google.com The reaction is generally high-yielding and proceeds under mild conditions. Patents describing the synthesis of related N-acetylated tryptamines, such as melatonin (B1676174) (N-acetyl-5-methoxytryptamine), provide well-established protocols for this type of reaction. google.com

| Substrate | Acetylating Agent | Solvent | Product | Reference(s) |

| 5-Nitrotryptamine | Acetic anhydride | Absolute ethanol | This compound | google.com |

| 5-Hydroxytryptamine hydrochloride | Acetyl chloride | Dichloromethane, triethylamine | N-acetyl-5-hydroxytryptamine | google.com |

Strategic Incorporation of Nitro-Functionalized Moieties into Tryptamine Side Chains

An alternative to direct nitration or building the indole from a nitro-precursor is to start with a 5-nitroindole and then construct the ethylamine side chain at the C3 position. This approach ensures the correct placement of the nitro group from the outset.

One such strategy involves the reaction of 5-nitroindole with oxalyl chloride to form the corresponding 3-indoleglyoxylyl chloride. This intermediate can then be converted to the amide by treatment with ammonia. Subsequent reduction of both the amide and the nitro group would yield 5-aminotryptamine, which can then be diazotized and treated with a nitrite (B80452) source to re-introduce the nitro group at the 5-position, followed by acetylation. A more direct route involves the Vilsmeier-Haack reaction on 5-nitroindole to introduce a formyl group at the C3 position, followed by a Henry reaction with nitromethane (B149229) to form a nitrovinylindole. Subsequent reduction of the nitrovinyl group and the 5-nitro group, followed by selective re-nitration and acetylation, would also lead to the target molecule. A similar strategy has been successfully employed for the synthesis of 4-, 5-, 6-, and 7-azidotryptamines from the corresponding nitroindoles. nih.gov

Advanced Synthetic Techniques for Enhanced Yield and Purity of Nitro-Indole Derivatives

To improve the efficiency, safety, and purity of nitro-indole derivatives, advanced synthetic techniques have been explored. These include the use of novel catalytic systems and continuous flow chemistry, as well as sophisticated purification methods.

Modern nitrating agents, such as N-nitrosaccharin, offer a milder and more selective alternative to traditional mixed-acid nitration, with the added benefits of being bench-stable and recyclable. nih.gov Catalytic methods, such as palladium-catalyzed reductive cyclization of β-nitrostyrenes, provide an efficient route to indoles from nitro-containing precursors. mdpi.com

Continuous flow chemistry has emerged as a powerful tool for hazardous reactions like nitration. ewadirect.comvapourtec.com The use of microreactors allows for precise control of reaction parameters such as temperature and stoichiometry, which can significantly improve reaction yields and safety by minimizing the risk of thermal runaways. vapourtec.com This technology has also been successfully applied to the synthesis of tryptamine analogues, offering a scalable and efficient production method. nih.gov

The purification of nitro-indole derivatives can be challenging due to the presence of isomers and other byproducts. Advanced purification techniques, such as flash column chromatography with specific solvent systems, are often necessary to obtain high-purity compounds. nih.gov In some cases, polymerization of impurities followed by distillation can be an effective purification strategy for nitro compounds. google.com

Pharmacological Characterization and Receptor Ligand Research for Nitro N Acetyltryptamine Analogs

Investigation of Receptor Binding Affinities and Pharmacological Selectivity

The pharmacological profile of a tryptamine (B22526) analog is determined by its binding affinity and functional activity at various receptors. For 5-Nitro-N-acetyltryptamine, the primary targets of interest would be the melatonin (B1676174) and serotonin (B10506) receptor systems, given its structural similarity to endogenous ligands for these receptors.

Melatonin Receptor (MT1, MT2) Interaction Profiles for Nitro-Analogs

The MT1 and MT2 receptors are G protein-coupled receptors (GPCRs) that mediate most of the physiological effects of melatonin. nih.gov The affinity of ligands for these receptors is highly dependent on the substitutions on the indole (B1671886) ring. Melatonin, with a methoxy (B1213986) group at the 5-position, exhibits high affinity for both MT1 and MT2 receptors. wikipedia.org The parent compound, N-acetyltryptamine, which lacks a 5-position substituent, displays a significantly lower binding affinity, particularly at the MT1 receptor, but still binds with nanomolar affinity to the MT2 receptor. caymanchem.com

The introduction of a nitro group at the 5-position (5-NO2) would be expected to significantly alter the electronic and steric properties of the indole ring compared to melatonin's 5-methoxy group. While direct binding data for this compound is unavailable, research on other analogs shows that the 5-position is critical for high-affinity binding. It is plausible that the electron-withdrawing nature of the nitro group could influence interactions with key amino acid residues in the binding pockets of the MT1 and MT2 receptors. wikipedia.orgresearchgate.net

| Compound | MT1 Receptor Affinity (Ki, nM) | MT2 Receptor Affinity (Ki, nM) |

| Melatonin | ~0.1 | ~0.1 |

| N-acetyltryptamine | ~1000 | 41 |

| This compound | Data not available | Data not available |

| Note: The binding affinity values for Melatonin and N-acetyltryptamine are approximate and can vary between studies. Data for this compound is not available in published literature. |

Serotonin Receptor (5-HTR) Subtype Agonist and Antagonist Properties

Tryptamine derivatives are well-known to interact with various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes due to their structural resemblance to serotonin. nih.gov There are at least 14 distinct 5-HT receptor subtypes, most of which are GPCRs that mediate a wide range of physiological and neuropsychiatric functions. nih.govyoutube.com

These receptors are broadly classified into families:

5-HT1 and 5-HT5 families: Typically inhibitory, coupling to Gi/o proteins. youtube.com

5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C): Excitatory, coupling to Gq/11 proteins. nih.gov

5-HT4, 5-HT6, and 5-HT7 families: Excitatory, coupling to Gs proteins. youtube.com

5-HT3 receptor: An exception, being a ligand-gated ion channel. nih.gov

Without experimental data, the specific agonist or antagonist properties of this compound at these receptor subtypes cannot be determined. However, many indole-based tryptamines show significant activity, particularly at the 5-HT1A, 5-HT2A, and 5-HT2C receptors. researchgate.net Further research would be required to characterize its functional profile, determining whether it activates (agonist), blocks (antagonist), or has no effect on these serotonin receptor subtypes.

Exploration of Binding to Other Putative Receptor Targets and Binding Sites (e.g., MT3/NQO2, if structurally relevant)

A third melatonin binding site, formerly designated MT3, has been identified as the cytosolic enzyme quinone reductase 2 (NQO2). researchgate.net This site has a distinct pharmacological profile from the G protein-coupled MT1 and MT2 receptors. Melatonin and its precursor, N-acetylserotonin, are known to bind to and inhibit NQO2. researchgate.net Given that this compound shares the core N-acetyltryptamine structure, it is structurally relevant to investigate its potential interaction with NQO2. However, no studies have been published to confirm or quantify this binding.

Molecular Mechanisms of Action and Cellular Signaling Pathway Modulation

The functional effects of a ligand are dictated by the cellular signaling pathways it modulates upon binding to a receptor.

Characterization of G Protein Coupling and Associated Downstream Signal Transduction

The primary signaling mechanism for melatonin and serotonin receptors involves their interaction with heterotrimeric G proteins. nih.gov

Melatonin Receptors (MT1 and MT2): Both MT1 and MT2 receptors preferentially couple to Gi/o proteins. nih.govwikipedia.org Upon activation by an agonist, these receptors facilitate the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. wikipedia.orgyoutube.com

Serotonin Receptors: As mentioned, 5-HT receptors couple to different G protein families. nih.govuhsp.edu If this compound were to act as an agonist at these receptors, it would trigger the corresponding pathway:

Gi/o-coupled (5-HT1, 5-HT5): Inhibition of adenylyl cyclase. nih.gov

Gq/11-coupled (5-HT2): Activation of phospholipase C (PLC). nih.gov

Gs-coupled (5-HT4, 5-HT6, 5-HT7): Stimulation of adenylyl cyclase. youtube.com

Analysis of Intracellular Second Messenger Systems Modulation

The activation of G proteins triggers changes in the concentration of intracellular second messengers, which propagate the signal within the cell. nih.govreactome.org

Cyclic AMP (cAMP) Pathway: For receptors coupled to Gi/o proteins (like MT1 and MT2), the inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgyoutube.com A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream cellular proteins. nih.gov Conversely, activation of Gs-coupled receptors would increase cAMP levels.

Phospholipase C (PLC) Pathway: For receptors coupled to Gq/11 proteins (like the 5-HT2 family), the activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. DAG remains in the cell membrane and, along with the increased Ca2+, activates protein kinase C (PKC). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Nitro-Substituted Tryptamine Analogs

The structure-activity relationship (SAR) for tryptamine analogs is a complex field, where minor structural modifications can lead to significant changes in receptor binding affinity and functional activity. For this compound, the SAR can be analyzed by considering the distinct contributions of the substituent on the indole ring (the 5-nitro group) and the substituent on the ethylamine (B1201723) side chain (the N-acetyl group).

Influence of 5-Position Indole Ring Substitution

The 5-position of the tryptamine indole ring is a critical site for modification, and the electronic properties of the substituent at this position heavily influence the compound's interaction with various receptors, particularly serotonin (5-HT) receptors.

Research on a range of 5-substituted tryptamines reveals distinct patterns of receptor affinity. Generally, compounds with substitutions at the 5-position tend to exhibit high affinity for the 5-HT1A receptor, low affinity for the 5-HT2C receptor, and a variable range of affinities for the 5-HT2A receptor. researchgate.netnih.gov For instance, the presence of an electron-donating group, such as a methoxy (MeO) group in 5-MeO-DMT, is associated with high affinity and potency at the 5-HT1A receptor. kemono.su In contrast, substituting with electron-withdrawing groups like halogens (e.g., fluorine or bromine) also impacts receptor interaction. Studies on N,N-diallyltryptamine (DALT) analogs showed that 5-fluoro and 5-methoxy substitutions resulted in potent activity in the head-twitch response (HTR) assay in mice, a behavioral model indicative of 5-HT2A receptor activation. wisc.edu

The nitro (-NO2) group is a potent electron-withdrawing group. While direct binding data for 5-nitro-substituted tryptamines are not extensively detailed in comparative studies, the strong electronic effect of this group is expected to significantly alter the electrostatic potential of the indole ring, thereby influencing its binding orientation and affinity at target receptors compared to analogs with electron-donating (e.g., 5-methoxy) or less electron-withdrawing (e.g., 5-halogen) substituents.

| Compound | 5-Position Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|---|

| DMT | -H | 210 | 347 | 2150 |

| 5-MeO-DMT | -OCH3 | 31 | 104 | 4940 |

| 5-Cl-DMT | -Cl | 41.7 | 134 | 1370 |

| 5-F-DALT | -F | 29 | 253 | >10,000 |

| 5-Br-DALT | -Br | 24 | 421 | >10,000 |

Table 1. Receptor binding affinities (Ki, nM) of various 5-substituted tryptamine analogs at human serotonin receptors. Data compiled from multiple sources. nih.govkemono.suwisc.edu Note: DMT analogs and DALT analogs were tested in separate studies, providing a comparative view of the influence of 5-position substituents.

Influence of N-Acetylation of the Ethylamine Side Chain

Modification of the terminal amine on the tryptamine side chain is another key determinant of pharmacological activity. While many studied tryptamines feature N,N-dialkyl substitutions (like dimethyl or diallyl), N-acetylation directs the compound's activity profile towards a different set of receptors.

N-acetyltryptamine is a known structural analog of the neurohormone melatonin (5-methoxy-N-acetyltryptamine). caymanchem.com Its primary targets are the melatonin receptors, MT1 and MT2, rather than the serotonin receptors typically associated with other tryptamines. N-acetyltryptamine itself binds with moderate affinity to the MT2 receptor. caymanchem.com The addition of a 5-methoxy group, as seen in melatonin, significantly enhances affinity for both MT1 and MT2 receptors, highlighting a synergistic relationship between the 5-methoxy and N-acetyl groups for melatonin receptor binding.

| Compound | MT1 Ki (nM) | MT2 Ki (nM) |

|---|---|---|

| N-acetyltryptamine | - | 41 |

| Melatonin (5-methoxy-N-acetyltryptamine) | 0.1-0.2 | 0.2-1.0 |

| Serotonin (5-hydroxytryptamine) | >10,000 | >10,000 |

Table 2. Comparative binding affinities (Ki, nM) of N-acetylated tryptamines and serotonin at melatonin receptors. Data from various studies. caymanchem.com

Based on these distinct SAR trends, the pharmacological profile of this compound is likely a composite of these two structural features. The N-acetyl group strongly suggests potential activity at melatonin receptors. However, the replacement of melatonin's electron-donating 5-methoxy group with the strongly electron-withdrawing 5-nitro group would likely alter this interaction significantly, potentially reducing affinity for melatonin receptors compared to melatonin itself. The specific effects on serotonin receptors and other potential targets remain to be elucidated through direct experimental binding assays.

Biological Activities and Preclinical Research Paradigms for Nitro N Acetyltryptamine Analogs

In Vitro Assessment of Biological Efficacy and Cellular Responses

In vitro studies form the foundational step in characterizing the biological effects of novel compounds. These assays, conducted in controlled laboratory settings, allow for a detailed examination of molecular interactions and cellular consequences.

Functional assays are pivotal in determining the interaction of a compound with specific receptors. These experiments typically involve expressing a target receptor in a cell line that does not naturally produce it, thereby creating a clean system to study the compound's effect. For N-acetyltryptamine, a structurally related compound, studies have shown it acts as a partial agonist for melatonin (B1676174) receptors in the retina. rndsystems.com The activity of 5-Nitro-N-acetyltryptamine at various receptor subtypes, particularly serotonin (B10506) (5-HT) receptors, would be of significant interest given its structural similarity to serotonin. nih.govnih.gov

A typical approach would involve measuring the compound's ability to stimulate or inhibit receptor-mediated signaling pathways, such as the generation of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium. The data from such assays are generally presented in terms of efficacy (the maximal response a compound can produce) and potency (the concentration of the compound required to produce a half-maximal response, or EC50).

| Receptor Subtype | Assay Type | Agonist/Antagonist Activity | Potency (EC50/IC50, nM) | Efficacy (% of Endogenous Ligand) |

|---|---|---|---|---|

| 5-HT1A | cAMP Inhibition | Agonist | Data Not Available | Data Not Available |

| 5-HT2A | Calcium Mobilization | Antagonist | Data Not Available | Data Not Available |

| 5-HT2C | Calcium Mobilization | Partial Agonist | Data Not Available | Data Not Available |

Following receptor-level characterization, the next step involves assessing the broader cellular responses to the compound in cell lines relevant to its potential therapeutic application. For a compound with potential neurological activity, neuronal or glial cell lines would be appropriate models. nih.govnih.gov Parameters such as cell viability, proliferation, and the expression of specific biomarkers would be quantified.

For instance, if this compound is hypothesized to have neuroprotective effects, its ability to mitigate cytotoxicity induced by known neurotoxins could be evaluated in a neuronal cell line. In vitro studies with N-alkyl nitroimidazoles have demonstrated cytotoxic effects in breast and lung cancer cell lines. openmedicinalchemistryjournal.com This highlights the importance of selecting relevant cell lines to assess the desired cellular response.

| Assay | Cell Line | Endpoint Measured | Observed Effect |

|---|---|---|---|

| Cell Viability | SH-SY5Y (Human Neuroblastoma) | MTT Reduction | Data Not Available |

| Neurite Outgrowth | PC12 (Rat Pheochromocytoma) | Microscopic Analysis | Data Not Available |

| Gene Expression | Primary Cortical Neurons | qPCR (e.g., for BDNF) | Data Not Available |

In Vivo Investigations of Potential Physiological and Systemic Effects (Hypothetical Research Avenues)

While in vitro studies provide valuable molecular and cellular data, in vivo investigations in animal models are necessary to understand the potential physiological and systemic effects of a compound. The following sections outline hypothetical research avenues for this compound based on the known activities of structurally related indoleamines.

Given the structural resemblance of this compound to melatonin and serotonin, it is plausible that it could modulate neurobiological systems. nih.govnih.gov Melatonin is known to influence circadian rhythms, and its analog N-acetyltryptamine has been shown to have mixed agonist-antagonist effects on melatonin receptors. nih.gov Research could explore the effects of this compound on sleep-wake cycles, anxiety-like behaviors, and cognitive function in rodent models.

Electrophysiological studies could also be conducted to examine the compound's effects on neuronal firing in specific brain regions, such as the suprachiasmatic nucleus, which is a key regulator of circadian rhythms. nih.gov

Indoleamines, including melatonin, are known to possess antioxidant properties and can scavenge free radicals. nih.gov The presence of a nitro group in this compound suggests it could participate in oxidative stress and reactive nitrogen species (RNS) pathways. nih.gov

Hypothetical research could investigate whether this compound can protect against oxidative damage in models of neurodegenerative diseases or other conditions associated with high levels of oxidative stress. This could involve measuring markers of lipid peroxidation and protein oxidation in tissues from treated animals. mdpi.com The metabolic interplay between melatonin, nitric oxide (NO), and hydrogen peroxide (H2O2) is crucial in controlling nitro-oxidative stress. nih.gov

Melatonin has well-documented immunomodulatory and anti-inflammatory effects. nih.govnih.govmdpi.com It can modulate the production of pro-inflammatory cytokines and influence the activity of immune cells. nih.govscienceopen.com Therefore, a hypothetical research avenue would be to explore the potential of this compound to influence inflammatory processes.

Studies in animal models of inflammation, such as those induced by lipopolysaccharide (LPS), could assess the compound's ability to alter the levels of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.com The effect on immune cell populations and their activation status could also be investigated. mdpi.com

| Research Area | Animal Model | Potential Endpoint | Hypothesized Outcome |

|---|---|---|---|

| Neurobiology | Rat model of sleep deprivation | EEG/EMG recordings | Normalization of sleep architecture |

| Oxidative Stress | Mouse model of Parkinson's disease (MPTP-induced) | Striatal dopamine (B1211576) levels, markers of oxidative damage | Neuroprotective effects |

| Inflammation | Mouse model of sepsis (LPS-induced) | Serum cytokine levels (TNF-α, IL-6) | Anti-inflammatory effects |

Exploration of Circadian Rhythm Modulation and Chronobiological Implications of this compound

A comprehensive review of current scientific literature reveals a notable absence of direct research into the effects of this compound on circadian rhythm modulation and its broader chronobiological implications. While the parent compound, N-acetyltryptamine, has been a subject of interest in circadian biology due to its relationship with melatonin, specific studies on its 5-nitro derivative are not present in the available research.

The existing body of work focuses on N-acetyltryptamine as a structural analog and a likely evolutionary precursor to melatonin (5-methoxy-N-acetyltryptamine), a primary hormone regulating the sleep-wake cycle. nih.gov Research has established that N-acetyltryptamine is physiologically present in the circulation of mammals, including humans, rats, and rhesus macaques. nih.govnih.gov

Significant findings from preclinical studies have demonstrated that N-acetyltryptamine exhibits a distinct diurnal rhythm. In rhesus macaques, a nocturnal increase in plasma N-acetyltryptamine was observed, with levels varying from a 2- to 15-fold increase over daytime concentrations. nih.govnih.gov This rhythmic pattern suggests a potential role for N-acetyltryptamine as a chronobiological signal. nih.gov

Furthermore, pharmacological studies have characterized N-acetyltryptamine as a mixed agonist-antagonist at melatonin receptors. nih.govnih.govresearchgate.net Its ability to interact with these key receptors of the circadian system underscores its potential to influence circadian physiology. nih.govnih.gov

Due to the lack of specific preclinical data, no research findings or data tables on the circadian modulatory effects of this compound can be presented. The potential chronobiological implications of this specific compound remain an uninvestigated area of research.

Metabolic Pathways and Biotransformation Studies of Nitro N Acetyltryptamine Derivatives

Proposed In Vivo Metabolic Fate and Identification of Major Metabolites

The in vivo metabolism of 5-Nitro-N-acetyltryptamine is anticipated to proceed through two primary routes: reduction of the nitro group and modifications to the N-acetyltryptamine structure. The principal metabolic transformation is likely the reduction of the 5-nitro group, a common pathway for nitroaromatic compounds within the body. nih.gov This multi-step reduction is expected to yield sequentially 5-nitroso-N-acetyltryptamine, 5-hydroxylamino-N-acetyltryptamine, and ultimately the major metabolite, 5-amino-N-acetyltryptamine.

Concurrently, the N-acetyltryptamine portion of the molecule would likely undergo phase I and phase II metabolic reactions typical for tryptamine (B22526) derivatives. Phase I reactions may include hydroxylation on the indole (B1671886) ring, primarily at the 6-position, and potential N-deacetylation, although the latter is generally a minor pathway for N-acetylated tryptamines. Following these initial transformations, the resulting metabolites, including the parent compound and its reduced and hydroxylated forms, are expected to be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds for excretion. nih.govmdpi.com

Therefore, the major metabolites anticipated to be found in biological fluids would be 5-amino-N-acetyltryptamine and its glucuronide and sulfate conjugates, as well as glucuronidated and sulfated conjugates of hydroxylated derivatives.

Table 1: Proposed Major Metabolites of this compound

| Proposed Metabolite | Metabolic Pathway |

| 5-Nitroso-N-acetyltryptamine | Nitro Reduction (Intermediate) |

| 5-Hydroxylamino-N-acetyltryptamine | Nitro Reduction (Intermediate) |

| 5-Amino-N-acetyltryptamine | Nitro Reduction (Major Metabolite) |

| 6-Hydroxy-5-nitro-N-acetyltryptamine | Aromatic Hydroxylation |

| 6-Hydroxy-5-amino-N-acetyltryptamine | Aromatic Hydroxylation & Nitro Reduction |

| 5-Amino-N-acetyltryptamine-O-glucuronide | Glucuronidation |

| 6-Hydroxy-5-amino-N-acetyltryptamine-O-sulfate | Sulfation |

Role of Endogenous Enzymes (e.g., Cytochrome P450, Reductases) in Nitro Group Biotransformation

The biotransformation of the nitro group is a critical step in the metabolism of nitroaromatic compounds and is catalyzed by a variety of endogenous enzymes.

Cytochrome P450 (CYP450) Enzymes: The CYP450 superfamily of enzymes, primarily located in the liver, are known to be involved in the metabolism of a wide array of xenobiotics. mdpi.com While primarily known for oxidative reactions, under certain conditions, CYP450 enzymes can also catalyze reductive reactions. mdpi.com It is plausible that various CYP450 isoforms, such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4, which are known to metabolize other tryptamine derivatives, could be involved in the metabolism of this compound, including the potential for nitroreduction. criver.com For instance, some P450 isoforms have been shown to contribute to the degradation of 5-hydroxytryptamine (serotonin). nih.gov

In Vitro and In Vivo Metabolic Profiling in Various Biological Matrices

In Vitro Studies:

Liver Microsomes: Incubations with human liver microsomes are a standard in vitro method to investigate phase I metabolism, particularly reactions mediated by CYP450 enzymes. nih.govresearchgate.netspringernature.com Such studies could identify hydroxylated metabolites and assess the potential for CYP450-mediated nitroreduction.

Hepatocytes: Using primary hepatocytes in culture provides a more comprehensive in vitro model, as these cells contain a full complement of both phase I and phase II metabolic enzymes. springernature.com This would allow for the identification of both primary metabolites and their subsequent glucuronide and sulfate conjugates.

Fecal Homogenates/Gut Microbiota Cultures: To investigate the role of the gut microbiome in the metabolism of this compound, in vitro incubations with fecal homogenates or specific bacterial cultures can be performed. This would specifically allow for the characterization of metabolites formed by bacterial nitroreductases.

In Vivo Studies:

Animal Models: Administration of this compound to animal models, such as rats or mice, followed by the collection and analysis of plasma, urine, and feces would provide a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Metabolite Identification: Analysis of these biological samples using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would enable the identification and quantification of the parent compound and its various metabolites. nih.govnih.govdiva-portal.org

These studies would be essential to confirm the proposed metabolic pathways and to identify any species-specific differences in metabolism.

Characterization of Nitro-Reduced Metabolites and their Subsequent Biological Activities

The primary nitro-reduced metabolite of this compound is predicted to be 5-amino-N-acetyltryptamine. The biological activity of this metabolite is of significant interest as the reduction of a nitro group to an amino group can dramatically alter the pharmacological properties of a molecule.

The parent compound, N-acetyltryptamine, is known to be a partial agonist at melatonin (B1676174) receptors. wikipedia.org The introduction of an amino group at the 5-position of the indole ring could potentially modulate this activity or introduce new pharmacological effects. For instance, other tryptamine derivatives are known to interact with various receptors in the central nervous system, including serotonin (B10506) and trace amine-associated receptors (TAARs). wikipedia.org It is therefore plausible that 5-amino-N-acetyltryptamine could exhibit affinity for these receptors, potentially leading to neuromodulatory or other central nervous system effects.

Advanced Analytical Methodologies for Detection, Identification, and Quantification in Biological Systems

Chromatographic Separation Techniques for Complex Biological Samples

Chromatography is a cornerstone for the analysis of compounds within intricate biological samples, such as plasma, urine, or tissue homogenates. nih.gov Its primary function is to separate the target analyte, 5-Nitro-N-acetyltryptamine, from endogenous substances that could interfere with its detection and quantification. biotage.com

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of tryptamine (B22526) derivatives in biological fluids. nih.gov For this compound, a reversed-phase HPLC setup would be highly effective. This typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govresearchgate.net A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous solution (like water with a small percentage of formic acid to improve peak shape) is commonly used in a gradient or isocratic elution mode. nih.govnih.gov

Due to the presence of the nitroaromatic group, this compound possesses a strong chromophore, making it readily detectable by an ultraviolet (UV) detector. nih.gov However, for enhanced specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. nih.govnih.gov This combination provides not only retention time data from the HPLC but also mass-to-charge ratio information from the MS, significantly increasing confidence in identification. nih.gov

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) | Standard for separating tryptamine derivatives. researchgate.net |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Provides good peak shape and ionization efficiency for MS. nih.gov |

| Elution Mode | Gradient Elution | Effectively separates the analyte from a complex matrix. |

| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical scale LC-MS applications. nih.gov |

| Detection | UV (e.g., 320 nm) or Mass Spectrometry (MS) | UV for quantitation, MS for confirmation and high sensitivity. nih.govnih.gov |

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful tool for the analysis of small molecules. nih.gov For non-volatile or polar compounds like this compound, a chemical derivatization step is typically required to increase their volatility and thermal stability. nih.govspringernature.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) can be used to convert the amine and amide functional groups into less polar, more volatile derivatives. nih.govspringernature.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. epa.gov The mass spectrometer then detects the separated compounds, providing mass spectra that serve as a chemical fingerprint for identification. nih.gov Monitoring specific ions can provide high selectivity and quantitative data. nih.gov

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) | Creates volatile derivatives of amine-containing compounds. nih.gov |

| GC Column | DB-5MS or similar non-polar capillary column | Provides good resolution for a wide range of compounds. jmb.or.kr |

| Carrier Gas | Helium | Standard inert carrier gas for GC-MS. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |

| Detector | Mass Spectrometer (in Electron Ionization - EI mode) | Provides reproducible fragmentation patterns for identification. nih.gov |

High-Resolution Mass Spectrometry (MS)-Based Approaches for Structural Elucidation and Quantitative Analysis

High-Resolution Mass Spectrometry (HR-MS) has become an indispensable tool in metabolic studies and drug development. nih.govresearchgate.net Its ability to measure mass with very high accuracy allows for the determination of the elemental composition of an unknown compound or metabolite, which is a critical step in its structural elucidation. nih.govnih.gov

For quantifying low concentrations of analytes in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and specificity. nih.govchromatographyonline.com This technique uses a mass spectrometer to first select the parent ion (or precursor ion) of this compound, which has a specific mass-to-charge ratio (m/z). This ion is then fragmented, and a second mass analysis is performed on the resulting fragment ions (or product ions). nih.gov

The specific transition from a precursor ion to a product ion is monitored using a mode called Multiple Reaction Monitoring (MRM), which provides a very high degree of selectivity and minimizes interference from the sample matrix. nih.gov For N-acetyltryptamine, a known transition is m/z 203.2 → 144. nih.gov For this compound (molecular weight 247.25 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 248.2. A plausible fragmentation would involve the loss of the acetamide (B32628) side chain, leading to a characteristic product ion. The development of a validated LC-MS/MS method would establish a linear response over a defined concentration range, ensuring accurate quantification. researchgate.netsemanticscholar.org

| Parameter | Projected Value | Rationale |

|---|---|---|

| Parent Ion [M+H]⁺ (m/z) | 248.2 | Based on the molecular weight of this compound. |

| Fragment Ion (m/z) | 189.1 | Hypothesized from the loss of the N-acetyl group (CH₃CONH). |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Commonly used for tryptamine-like compounds. chromatographyonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Lower Limit of Quantification | pg/mL to low ng/mL range | Achievable with modern LC-MS/MS instrumentation. researchgate.netchromatographyonline.com |

The primary advantage of HR-MS is its ability to provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This accuracy allows for the confident determination of the elemental formula of a detected ion. nih.govthermofisher.com When studying the metabolism of this compound, HR-MS can detect potential metabolites by searching for their predicted accurate masses.

The metabolic fate of this compound could involve several biotransformation pathways, such as reduction of the nitro group to an amino group, hydroxylation on the indole (B1671886) ring or side chain, or conjugation with glucuronic acid or sulfate (B86663). HR-MS, coupled with LC for separation, can screen for these modifications. By comparing the fragmentation patterns of the parent drug and its potential metabolites, the site of metabolic modification can often be pinpointed, facilitating complete structural elucidation. nih.govresearchgate.net

| Metabolic Reaction | Predicted Metabolite | Elemental Formula | Monoisotopic Mass [M+H]⁺ |

|---|---|---|---|

| Parent Drug | This compound | C₁₂H₁₃N₃O₃ | 248.1030 |

| Nitro Reduction | 5-Amino-N-acetyltryptamine | C₁₂H₁₅N₃O | 218.1288 |

| Hydroxylation | Hydroxy-5-nitro-N-acetyltryptamine | C₁₂H₁₃N₃O₄ | 264.0979 |

| Glucuronidation | This compound Glucuronide | C₁₈H₂₁N₃O₉ | 424.1351 |

Optimization of Sample Preparation and Extraction Protocols for Biological Matrices (e.g., plasma, brain tissue, cell lysates)

Effective sample preparation is a critical prerequisite for reliable analysis, as it aims to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. biotage.com The choice of method depends heavily on the specific biological matrix being analyzed. nih.gov

For plasma or serum samples, common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, such as acetonitrile, is added to the plasma to denature and precipitate proteins. chromatographyonline.com After centrifugation, the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): This method separates the analyte based on its partitioning between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). biotage.comresearchgate.net It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to retain the analyte while interfering compounds are washed away. nih.govresearchgate.net The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.

For brain tissue , the sample must first be homogenized. nih.gov This is often done in an acidic buffer to inhibit enzymatic degradation. nih.govbiosensis.com Following homogenization, extraction can be performed using protein precipitation with an organic solvent or a more complex LLE or SPE procedure. nih.gov

For cell lysates , cells are first broken open using methods like sonication or detergents. nih.govimmunechem.com The resulting lysate is then centrifuged to remove cellular debris, and the supernatant can be further purified using PPT, LLE, or SPE, similar to plasma samples.

| Matrix | Technique | Advantages | Disadvantages |

|---|---|---|---|

| Plasma | Protein Precipitation (PPT) | Fast, simple, inexpensive. chromatographyonline.com | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Good cleanup, can be selective. biotage.com | More labor-intensive, requires solvent evaporation/reconstitution. | |

| Solid-Phase Extraction (SPE) | Excellent cleanup, high concentration factor, automatable. researchgate.net | Higher cost, requires method development. | |

| Brain Tissue | Homogenization + PPT/SPE | Effective for solid matrices, inhibits degradation. nih.gov | Multi-step, potential for analyte loss. |

| Cell Lysates | Sonication + PPT/SPE | Efficient cell disruption and extraction. nih.gov | Requires specific equipment (sonicator). |

Rigorous Validation of Bioanalytical Methods for Nitro-N-Acetyltryptamine Derivatives

The validation of a bioanalytical method is a comprehensive process that demonstrates that the method is suitable for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics. For nitro-N-acetyltryptamine derivatives, this would typically involve the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.

Due to the limited availability of specific bioanalytical validation data for this compound, the following sections will present illustrative data based on validated methods for structurally related compounds, such as nitroaromatic amino acids and tryptamine derivatives. This information serves to exemplify the rigorous standards and expected outcomes of such a validation process.

Method Validation Parameters

The validation process assesses several key parameters to ensure the method's reliability:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy and Precision: The closeness of the determined value to the nominal or known true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of extracted samples to that of unextracted standards.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Illustrative Validation Data for a Structurally Related Nitroaromatic Compound

The following data is derived from a validated LC-MS/MS method for the quantification of 3-Nitro-l-tyrosine, a nitroaromatic compound, in human plasma. nih.gov This data serves as an example of the expected performance of a validated bioanalytical method for a nitro-containing analyte.

Linearity and Sensitivity

A calibration curve is constructed to establish the relationship between the concentration of the analyte and the instrument response.

| Parameter | Value |

| Linearity Range | 0.1 - 3.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.030 ng/mL |

| Limit of Quantification (LOQ) | 0.100 ng/mL |

This table illustrates the typical sensitivity and linear range of a validated LC-MS/MS method for a low-concentration analyte in a biological matrix.

Accuracy and Precision

Accuracy and precision are assessed at multiple concentration levels, typically low, medium, and high-quality control (QC) samples.

| QC Level | Nominal Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low | 0.275 | 95 - 105 | < 10 | < 10 |

| Medium | 1.5 | 95 - 105 | < 10 | < 10 |

| High | 2.5 | 95 - 105 | < 10 | < 10 |

This interactive table demonstrates the acceptable limits for accuracy and precision in a bioanalytical method validation, ensuring the reliability of the measurements.

Stability

The stability of the analyte is evaluated under various conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis.

| Stability Test | Storage Condition | Duration | Stability (% of Initial Concentration) |

| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | > 85% |

| Short-Term Stability | Room Temperature | 24 hours | > 85% |

| Long-Term Stability | -80°C | 90 days | > 85% |

| Post-Preparative Stability | Autosampler (4°C) | 48 hours | > 85% |

This table outlines the typical stability assessments performed during method validation. The results should demonstrate that the analyte is stable under the tested conditions.

Research Findings from Tryptamine Derivative Analysis

Studies on the bioanalysis of tryptamine and its derivatives highlight the importance of careful method development and validation. For instance, a validated HPLC method for the determination of biogenic amines, including tryptamine, in various food matrices demonstrated LODs in the range of 0.01-0.10 mg/kg and LOQs from 0.02-0.31 mg/kg. d-nb.infonih.gov The intra-day and inter-day precision for tryptamine were found to be within acceptable limits, with relative standard deviations (RSD) below 6%. d-nb.infonih.gov

Furthermore, the stability of tryptamine derivatives can be a critical factor. For example, psilocin, a tryptamine derivative, was found to be stable in plasma at 4°C for 48 hours but showed instability after multiple freeze-thaw cycles in oral fluid, emphasizing the need for timely analysis and specific storage conditions.

Challenges and Future Research Directions in the Field of Nitro N Acetyltryptamine Chemistry and Biology

Elucidation of the Definitive Pharmacological Profile and Therapeutic Potential of 5-Nitro-N-Acetyltryptamine Itself

Currently, a significant knowledge gap exists regarding the specific biological targets and pharmacological effects of this compound. The parent compound, N-acetyltryptamine, is known to be a partial agonist at melatonin (B1676174) receptors. wikipedia.orgcaymanchem.com However, the introduction of a potent electron-withdrawing nitro group at the 5-position of the indole (B1671886) ring is expected to substantially alter the molecule's electronic distribution and, consequently, its interaction with biological receptors.

Future research must prioritize a systematic characterization of this compound's binding and functional activity at a wide array of receptors. Key targets for investigation should include, but are not limited to, serotonin (B10506) (5-HT) and melatonin (MT1, MT2) receptor subtypes, given the structural similarity to endogenous ligands. The strong electron-withdrawing nature of the nitro group could modulate affinity and efficacy, potentially revealing a novel pharmacological profile distinct from other tryptamines. nih.govtaylorandfrancis.com Determining whether this compound acts as an agonist, antagonist, or modulator at these receptors is a critical first step toward understanding its therapeutic potential, which remains entirely speculative at this time.

Design and Synthesis of Novel Nitro-Substituted Tryptamines with Enhanced Receptor Selectivity and Potency

The tryptamine (B22526) scaffold is a versatile platform for designing ligands with high affinity and selectivity for various receptors, particularly serotonin subtypes. wikipedia.org Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring, especially at the 4- and 5-positions, are critical determinants of pharmacological activity. researchgate.net For instance, a 5-methoxy group often confers high affinity for 5-HT1A receptors. researchgate.net

A primary future direction is the rational design and synthesis of new tryptamine analogs where a nitro group is strategically placed at different positions on the indole ring (e.g., 4-nitro, 6-nitro, 7-nitro) or where other functional groups are combined with the 5-nitro substitution. The goal is to develop compounds with enhanced selectivity for specific receptor subtypes, such as 5-HT2A, 5-HT2C, or 5-HT1A, which are implicated in various neuropsychiatric disorders. acs.orgnih.gov By systematically modifying the structure, researchers can probe the role of the nitro group's electronic and steric properties in receptor recognition and activation, potentially leading to lead compounds for conditions like depression or anxiety. nih.gov

Table 1: Influence of Indole Ring Substituents on Tryptamine Receptor Profiles

| Substituent Position | Example Substituent | Known Influence on Receptor Profile | Potential Modulation by Nitro Group |

| 4-Position | Hydroxyl (-OH) | High affinity for 5-HT2A receptors. researchgate.net | A 4-nitro group could drastically alter electronic character and receptor interaction. |

| 5-Position | Methoxy (B1213986) (-OCH3) | High affinity for 5-HT1A and 5-HT2A receptors. nih.gov | The 5-nitro group may shift selectivity, possibly reducing 5-HT1A affinity while altering 5-HT2A efficacy. |

| N,N-Alkyl Groups | Diethyl, Dipropyl | Influences potency and receptor selectivity profile. researchgate.net | Combining N-alkyl variations with a nitro-indole core could fine-tune pharmacological activity. |

Comprehensive Preclinical Evaluation of Identified Lead Compounds for Safety and Efficacy

Once promising nitro-tryptamine analogs are synthesized, a rigorous preclinical evaluation is necessary to characterize their pharmacological effects and assess their potential as therapeutic agents. This process involves a tiered approach, starting with in vitro assays and progressing to in vivo models.

Initial screening should involve comprehensive receptor binding and functional assays to determine the affinity (Ki) and efficacy (EC50, Emax) of the compounds at a panel of relevant CNS targets, including all major serotonin and dopamine (B1211576) receptor subtypes, as well as monoamine transporters. researchgate.net Compounds exhibiting desirable potency and selectivity can then advance to cellular and tissue-based assays.

Table 2: Standard Preclinical Evaluation Cascade for Novel Tryptamines

| Evaluation Stage | Assays / Models | Purpose | Key Receptors / Readouts |

| In Vitro | Radioligand Binding Assays | Determine binding affinity to a wide range of CNS targets. | 5-HT, Dopamine, Adrenergic, Melatonin Receptors; SERT, NET, DAT. |

| Functional Assays (e.g., Ca2+ flux) | Characterize agonist, antagonist, or inverse agonist activity and potency. | 5-HT1A, 5-HT2A, 5-HT2C efficacy and potency (EC50). | |

| In Vivo | Head-Twitch Response (HTR) | Assess 5-HT2A receptor-mediated hallucinogenic-like potential. nih.gov | Frequency and intensity of head twitches. |

| Locomotor Activity | Evaluate effects on general activity (stimulation or sedation). nih.gov | Distance traveled, rearing frequency. | |

| Drug Discrimination | Determine if the subjective effects are similar to known drugs. nih.gov | Substitution for training drugs (e.g., DMT, LSD). |

Exploration of Unique Biological Activities Attributable to the Nitro Functional Group within the Tryptamine Scaffold

The nitro group is not merely a structural modification; it is a functional group with a rich and diverse range of biological activities, often acting as both a pharmacophore and a toxicophore. nih.govnih.gov Its strong electron-withdrawing nature can facilitate interactions with nucleophilic sites in proteins and enzymes, potentially leading to mechanisms of action beyond classical receptor binding. taylorandfrancis.com

A particularly compelling avenue for future research is the potential for nitro-tryptamines to serve as prodrugs or to be metabolically activated. The nitro group can undergo bioreduction within cells to form nitroso and hydroxylamine (B1172632) intermediates and reactive oxygen species. nih.govmdpi.com This mechanism is the basis for the antimicrobial and antiparasitic activity of many nitroaromatic compounds. nih.govresearchgate.net Investigating whether nitro-tryptamines possess similar properties could open up entirely new therapeutic applications for this class of molecules, for instance as novel anti-infective agents. researchgate.net This line of inquiry would represent a significant departure from the traditional focus on the neuromodulatory effects of tryptamines and could unlock unique therapeutic potential directly attributable to the nitro moiety.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Nitro-N-acetyltryptamine, and how can researchers optimize yield and purity?

- Methodology :

- Nitration and Acetylation : Introduce the nitro group to the tryptamine backbone via electrophilic aromatic nitration, followed by acetylation of the amine group. Use regioselective conditions (e.g., mixed HNO₃/H₂SO₄ for nitration) to target the 5-position of the indole ring .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 280 nm) .

- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of acetylating agent) and temperature (0–5°C for nitration to minimize by-products) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy :

- NMR : Analyze and NMR spectra to confirm substitution patterns (e.g., nitro group at C5, acetylated amine). Compare chemical shifts with related compounds like N-acetyl-5-methoxytryptamine .

- IR : Identify characteristic peaks for nitro (1520–1350 cm⁻¹) and acetyl (1650–1700 cm⁻¹) groups .

- Mass Spectrometry : Use high-resolution MS (ESI or EI) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 262.1) .

- X-Ray Crystallography : Grow single crystals in ethanol/water mixtures and solve the structure to confirm regiochemistry .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Long-Term Stability : Store at 2–8°C in amber vials to prevent photodegradation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using HPLC .

- Solubility : Test solubility in DMSO (>50 mg/mL for stock solutions) and aqueous buffers (pH 7.4) to assess compatibility with biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

- Methodology :

- In Vitro Enzymatic Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450 isoforms responsible for nitro-group reduction or acetyl hydrolysis. Use inhibitors (e.g., ketoconazole for CYP3A4) .

- In Vivo Pharmacokinetics : Administer radiolabeled -5-Nitro-N-acetyltryptamine to rodents and quantify metabolites in plasma/urine via LC-MS/MS. Compare with in vitro data to validate models .

Q. What analytical strategies are recommended for detecting trace nitroso impurities in this compound batches?

- Methodology :

- Sample Preparation : Use solid-phase extraction (C18 cartridges) to concentrate impurities. Derivatize nitrosamines with HBr/acetic acid to enhance detectability .

- Detection : Employ GC-NPD (nitrogen-phosphorus detector) or HPLC-MS/MS with MRM transitions for targeted nitrosamines (e.g., limits of quantification ≤1 ppm) .

- Validation : Follow ICH Q2(R1) guidelines for method validation (linearity, precision, accuracy) .

Q. How can computational modeling (e.g., DFT) predict the reactivity of the nitro group in this compound under physiological conditions?

- Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitro group .

- Reactivity Predictions : Simulate nitro-group reduction potentials in aqueous environments (pH 7.4) using implicit solvation models. Compare with experimental cyclic voltammetry data .

Q. What experimental designs are critical for evaluating the photostability of this compound in UV/VIS light exposure studies?

- Methodology :

- Light Sources : Expose samples to UVA (320–400 nm) and visible light (400–800 nm) in controlled chambers. Use actinometry to quantify irradiance .

- Degradation Kinetics : Monitor degradation products (e.g., nitroso derivatives) via HPLC-DAD. Fit data to zero/first-order models to determine rate constants .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acetyl group’s stability in this compound during biological assays?

- Methodology :

- Controlled Hydrolysis Studies : Incubate the compound in buffer solutions (pH 2–9) at 37°C. Quantify free tryptamine via LC-MS to determine pH-dependent hydrolysis rates .

- Enzyme-Specific Effects : Test stability in presence of esterases (e.g., porcine liver esterase) to identify enzymatic vs. non-enzymatic degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.